cis-beta-Copaene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,8S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12?,13?,14+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVZPMJSRSWJHQ-HTXSYXIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=C)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@]2([C@H]3C1C2CCC3=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275850 | |
| Record name | .beta.-Copaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18252-44-3, 18612-33-4 | |
| Record name | beta-Copaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018252443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Copaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80275850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Table 1: Chemical Composition of Copaiba Oil
| Compound | Percentage Range (%) |
|---|---|
| β-Caryophyllene | 38.58–45.77 |
| α-Copaene | 7.33–11.25 |
| cis-β-Copaene | 0.22–0.31 |
| Other Compounds | Varies |
Biological Activities
Research indicates that cis-beta-Copaene exhibits several biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. These properties make it a candidate for therapeutic applications.
Antioxidant Activity
A study demonstrated that copaene compounds, including this compound, enhance antioxidant capacity in human lymphocyte cultures. This suggests potential use in health supplements aimed at boosting immune function and reducing oxidative stress .
Antimicrobial Properties
This compound has shown effectiveness against various pathogens. Its presence in essential oils can contribute to the preservation of food products by inhibiting microbial growth, thus extending shelf life and enhancing food safety.
Agricultural Applications
This compound is being explored as a semiochemical for pest control. Its potential to attract or repel specific insects can be harnessed in integrated pest management strategies.
Case Study: Medfly Control
A study focused on the use of α-copaene (closely related to this compound) derived from clove oil demonstrated its effectiveness in controlling the Mediterranean fruit fly (Medfly). The research highlighted the compound's role as an attractant in traps, suggesting that similar applications could be developed for this compound .
Industrial Applications
In addition to its biological activities, this compound is utilized in the fragrance industry due to its pleasant aroma profile. It can be found in perfumes and cosmetics, contributing to scent formulations.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Computational Studies : Quantum chemical analyses predict that this compound’s stereochemistry increases its dipole moment (1.92 Debye) compared to trans isomers (1.45 Debye), affecting intermolecular interactions .
- Experimental Limitations : NIST data for beta-Copaene (CAS 18252-44-3) are validated but lack isomer-specific measurements, highlighting the need for advanced chromatographic separation techniques .
- Biological Relevance : Preliminary studies suggest this compound may act as a pheromone in insects, a trait less observed in alpha-Copaene .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
